molecular formula C10H12FN5O4 B044010 2'-Deoxy-2'-fluoroguanosine CAS No. 78842-13-4

2'-Deoxy-2'-fluoroguanosine

Cat. No.: B044010
CAS No.: 78842-13-4
M. Wt: 285.23 g/mol
InChI Key: UXUZARPLRQRNNX-DXTOWSMRSA-N
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Description

2’-Deoxy-2’-fluoroguanosine is a nucleoside analog with the molecular formula C10H12FN5O4. It is characterized by the presence of a fluorine atom at the 2’ position of the deoxyribose sugar. This compound is known for its potent antiviral properties, particularly against influenza virus strains .

Biochemical Analysis

Biochemical Properties

2’-Deoxy-2’-fluoroguanosine plays a crucial role in biochemical reactions. It acts as a competitive inhibitor of the viral transcriptase enzyme, which prevents RNA synthesis and subsequent protein synthesis . This interaction with the viral transcriptase enzyme is key to its antiviral activity.

Cellular Effects

In cellular processes, 2’-Deoxy-2’-fluoroguanosine has been shown to have significant effects. It inhibits the replication of influenza virus in the upper respiratory tract, which results in the alleviation of fever and nasal inflammation . This suggests that it has a direct impact on cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxy-2’-fluoroguanosine involves its interaction with biomolecules and its effects on gene expression. As a competitive inhibitor of the viral transcriptase enzyme, it prevents RNA synthesis and subsequent protein synthesis . This inhibition of the viral life cycle is a key aspect of its antiviral activity.

Temporal Effects in Laboratory Settings

It is known that it reversibly inhibits influenza virus replication within the first 4 hours of infection .

Metabolic Pathways

It is known that it is phosphorylated by cellular enzymes , suggesting that it interacts with these enzymes and may affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroguanosine typically involves the fluorination of a suitable precursor, such as 2’-deoxyguanosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoroguanosine may involve bioconversion processes using recombinant Escherichia coli strains. These strains are engineered to convert synthetic 2’-fluorouridine into the desired product. This method ensures high purity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-2’-fluoroguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’-Deoxy-2’-fluoroguanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2’-Deoxy-2’-fluoroadenosine
  • 2’-Deoxy-2’-fluorouridine
  • 2’-Deoxy-2’-fluorocytidine

Comparison: 2’-Deoxy-2’-fluoroguanosine is unique among its analogs due to its potent antiviral activity against influenza virus strains. While other fluorinated nucleosides also exhibit antiviral properties, 2’-Deoxy-2’-fluoroguanosine is particularly effective in inhibiting viral replication in the upper respiratory tract. Additionally, it has been shown to have a higher binding affinity and stability compared to other nucleoside analogs .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229334
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78842-13-4
Record name 2'-Deoxy-2'-fluoroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 2
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 3
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 4
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 5
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 6
2'-Deoxy-2'-fluoroguanosine

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